molecular formula C15H11N B181262 2-Phenylquinoline CAS No. 612-96-4

2-Phenylquinoline

Cat. No. B181262
CAS RN: 612-96-4
M. Wt: 205.25 g/mol
InChI Key: FSEXLNMNADBYJU-UHFFFAOYSA-N
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Description

2-Phenylquinoline is a compound that has garnered significant interest in various fields of chemistry due to its potential applications in drug development, luminescent materials, and catalysis. The compound is characterized by a quinoline core structure with a phenyl group at the 2-position, which can be further modified to enhance or alter its properties for specific applications.

Synthesis Analysis

The synthesis of 2-phenylquinoline derivatives has been approached through various methods. A facile and novel approach to the synthesis of 2-phenylquinazolines, which are closely related to 2-phenylquinolines, was developed via a tandem reaction following sp(3) C-H functionalization, yielding good to excellent yields from 2-aminobenzophenones and benzylic amines . Another method involves the phosphine-cataly

Scientific Research Applications

1. Inhibition of S. aureus NorA Efflux Pump

  • Methods of Application: The introduction of methoxy groups on the basis of their presence in known NorA EPIs was planned, starting from the 2-phenylquinoline hit 1 .
  • Results: Among the 35 different synthesized derivatives, compounds 3b and 7d exhibited the best NorA inhibition activity by restoring at very low concentrations ciprofloxacin MICs against resistant S. aureus strains .

2. Anti-coronavirus Activity

  • Methods of Application: A compound based on a 2-phenylquinoline scaffold was identified as a promising hit in a phenotypic-based screening assay .
  • Results: The most promising congeners showed pronounced antiviral activity against the human coronaviruses HCoV-229E and HCoV-OC43, with EC50 values ranging from 0.2 to 9.4 μM .

3. Antinociceptive Properties

  • Summary of Application: 2-Phenylquinoline isolated from the bark of Galipea iongiflora has been evaluated for its antinociceptive properties in different models of pain in mice .

4. QSAR Analyses of Estrogen Receptor β-Selective Ligands

  • Summary of Application: 2-Phenylquinoline has been used in quantitative structure-activity relationship (QSAR) analyses of estrogen receptor β-selective ligands .

5. Functionalized Quinoline Motifs

  • Summary of Application: Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . 2-Phenylquinoline is a type of quinoline.
  • Methods of Application: Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
  • Results: This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour .

6. Synthesis of Biologically and Pharmaceutically Active Quinoline

  • Summary of Application: Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . 2-Phenylquinoline is a type of quinoline.
  • Methods of Application: A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
  • Results: Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .

7. SARS-CoV-2 Helicase Inhibition

  • Summary of Application: A compound with a 2-Phenylquinoline core has shown potent activity against SARS-CoV-2 helicase (nsp13), a highly conserved enzyme . This highlights its potential against emerging HCoVs outbreaks.

8. Synthesis of Bioactive Chalcone Derivatives

  • Summary of Application: 2-Phenylquinoline has been used in the synthesis of bioactive chalcone derivatives . These derivatives have pharmacological activities.

Safety And Hazards

2-Phenylquinoline causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEXLNMNADBYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210115
Record name 2-Phenylquinoline
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Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylquinoline

CAS RN

612-96-4
Record name 2-Phenylquinoline
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Record name 2-Phenylquinoline
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Record name 2-Phenylquinoline
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Record name 2-Phenylquinoline
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Record name 2-phenylquinoline
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Synthesis routes and methods I

Procedure details

A 1-liter capacity flask equipped with N2 -bleeding tube, thermometer, paddle stirrer, and condenser was charged with 2-phenyl-4-quinolinecarboxylic acid, 227.7 g (0.90 mol), quinoline 200.0 g, and cupurons oxide 20.0 g (0.14 mol). The flask was heated with stirring to 200° C., and maintained at 200° C. for 1 hour. CO2 started to evolve at about 120° C. The mixture was cooled to room temperature, and filtered by suction using filter aid and ether. Ether was evaporated from the filtrate in a vacuum evaporator, and the residue was subjected to fractional distillation under vacuum. A fraction was collected at 140° C./0.2 mmHG-155° C./0.5 mmHg which was 99+% pure 2-phenylquinoline by GC, NMR. M.p. 80°-84° C. The yield was 82.0 g (44%).
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Synthesis routes and methods II

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Synthesis routes and methods III

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0.3 mmol
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PCy3
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A solution of phenylmagnesium bromide (1M in THF, 4.2 mL, 4.2 mmol) is added to a solution of 2-chloro-quinoline (300 mg, 1.83 mmol)) and Fe(acac)3 (32 mg, 0.09 mmol) in THF (10 mL) at −30° C. After stirring for 50 min at that temperature, the reaction is quenched with brine, the aqueous layer is extracted with Et2O, the combined organic phases are dried over Na2SO4 and evaporated, and the residue is purified by flash chromatography (hexane/ethyl acetate, 15:1). After eluting a first fraction containing biphenyl (44 mg), one obtains 2-phenyl-quinoline as a colorless solid (265 mg, 71%). 1H NMR (300 MHz, CD2Cl2) δ8.22–8.25 (m, 3H), 8.16 (d, 1H), 7.92 (d, 1H), 7.86 (d, 1H), 7.75 (m, 1H), 7.46–7.57 (m, 4H); 13C NMR (75 MHz, CD2Cl2) δ 157.3, 148.7, 139.9, 137.0, 130.0, 129.7, 129.1, 127.8, 127.7, 127.6, 127.3, 126.8, 119.1.
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4.2 mL
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300 mg
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Fe(acac)3
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32 mg
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10 mL
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Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,930
Citations
YL Zhao, YL Chen, FS Chang, CC Tzeng - European journal of medicinal …, 2005 - Elsevier
… of acridine with its isosteric 2-phenylquinoline ring, which can be … Certain 2-phenylquinoline and 2-phenylquinolone … 4-anilino-2-phenylquinoline derivatives whose structures belong …
Number of citations: 110 www.sciencedirect.com
TC Ko, MJ Hour, JC Lien, CM Teng, KH Lee… - Bioorganic & medicinal …, 2001 - Elsevier
… agents, 4-alkoxy derivatives of 2-phenylquinoline as well as related compounds were … Compounds 5-ethyl-4-methoxy-2-phenylquinoline (8), 4-ethoxy-5-ethyl-2-phenylquinoline (9…
Number of citations: 135 www.sciencedirect.com
D Machado, L Fernandes, SS Costa, R Cannalire… - PeerJ, 2017 - peerj.com
… In this work, we have described the mode of action of the 2-phenylquinoline efflux inhibitor (4-(2-(piperazin-1-yl)ethoxy)-2-(4-propoxyphenyl) quinolone – PQQ4R), against Escherichia …
Number of citations: 36 peerj.com
YL Chen, CJ Huang, ZY Huang, CH Tseng… - Bioorganic & medicinal …, 2006 - Elsevier
… by the replacement of acridine with its isomeric 2-phenylquinoline, an aza-analog of antitumor … , 4-(4-acetylanilino)-6-methoxy-2-phenylquinoline (1) and its oxime (2a) and methyloxime (…
Number of citations: 92 www.sciencedirect.com
AT Vu, ST Cohn, ES Manas, HA Harris… - Bioorganic & medicinal …, 2005 - Elsevier
… For the new 2-phenylquinoline template… 2-phenylquinoline core 4 (Scheme 2). Subsequent demethylation using pyridine hydrochloride gave the parent unsubstituted 2-phenylquinoline …
Number of citations: 85 www.sciencedirect.com
Y Zhou, W Li, L Yu, Y Liu, X Wang, M Zhou - Dalton Transactions, 2015 - pubs.rsc.org
A series of cyclometalated iridium(III) complexes with 2-phenylquinoline ligand (1–4) were designed and synthesized, which were thoroughly investigated by the photophysics, …
Number of citations: 49 pubs.rsc.org
AC Blackburn, AJ Dobson, RE Gerkin - … Crystallographica Section C …, 1996 - scripts.iucr.org
In 2-phenylquinoline-4-carboxylic acid, C16H11NO2, hydrogen bonding occurs only between a carboxyl O atom donor and the ring N atom, which acts as an acceptor. The carboxyl H …
Number of citations: 14 scripts.iucr.org
T Felicetti, R Cannalire, MG Nizi, O Tabarrini… - European Journal of …, 2018 - Elsevier
… In this work, we have identified two 6-benzyloxy-2-phenylquinoline hits 6 and 7 endowed … for the first time the class of the 2-phenylquinoline NorA EPIs as a promising chemical core in …
Number of citations: 16 www.sciencedirect.com
IS Shin, JI Kim, TH Kwon, JI Hong… - The Journal of Physical …, 2007 - ACS Publications
The ECL behavior of bis-cyclometalated (pq) 2 Ir(LX) complexes, in which pq is a 2-phenylquinoline anion and LX is a monoanionic bidentate ligand (eg, acetylacetonate, picolinate, etc.…
Number of citations: 96 pubs.acs.org
GJ Atwell, BC Baguley, WA Denny - Journal of medicinal chemistry, 1989 - ACS Publications
… the preparation of a series of 2phenylquinoline-8-carboxylic acids. … of 8-methyl-2phenylquinoline-4-carboxylic acid (2: R = … The 2-phenylquinoline chromophore of 1 has a pKa of 2.75 (…
Number of citations: 209 pubs.acs.org

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